molecular formula C29H50O B096810 Chondrillast-7-enol CAS No. 18525-35-4

Chondrillast-7-enol

Cat. No.: B096810
CAS No.: 18525-35-4
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-XCFYOIDPSA-N
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Description

Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chondrillast-7-enol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:

Comparison with Similar Compounds

Chondrillast-7-enol is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Chondrillast-7-enol, a compound classified under the chemical formula C29H50OC_{29}H_{50}O, has garnered attention in recent years due to its diverse biological activities. This article explores its phytochemical composition, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a terpenoid compound characterized by its complex structure. Its molecular weight is approximately 426.71 g/mol, and it belongs to a class of compounds known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Phytochemical Composition

The phytochemical profile of this compound reveals a variety of metabolites that contribute to its biological effects. A comparative analysis of extracts containing this compound shows the presence of several key constituents:

ComponentPercentage (%)
Pyranone3.69
Coumaran4.62–4.65
5-Hydroxymethylfurfural5.18–5.27
L-bornyl acetate5.55
Caryophyllene7.98
β-Ylangene8.05
β-Copaene8.20

This table illustrates the diversity of compounds found in extracts from plants containing this compound, which may influence its overall biological activity .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, extracts containing this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders . In vitro assays have shown that the compound can significantly reduce oxidative damage in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by evidence from various studies indicating that it can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a mechanism through which it may exert its therapeutic effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences assessed the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated a substantial reduction in biofilm formation at concentrations as low as 0.1 mg/mL, highlighting its potential as a therapeutic agent for biofilm-associated infections .
  • Oxidative Stress Reduction : In another study focused on oxidative stress models, this compound was found to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in treated cells .
  • Inflammation Modulation : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to reduced levels of C-reactive protein (CRP), an inflammatory marker, suggesting its effectiveness in managing chronic inflammation .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-XCFYOIDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415282
Record name Stigmast-7-en-3-ol, (3b,5a,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-35-4
Record name Stigmast-7-en-3-ol, (3b,5a,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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